molecular formula C21H23N3O4 B10986679 N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10986679
M. Wt: 381.4 g/mol
InChI Key: MFYRACXJQCWSDL-UHFFFAOYSA-N
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Description

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a methoxyphenylcarbonyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using benzene and an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenylcarbonyl Moiety: The methoxyphenylcarbonyl group can be introduced through a nucleophilic substitution reaction, using a methoxyphenylcarbonyl chloride and an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, ethers.

Scientific Research Applications

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide: Similar structure but with a benzothiazole ring instead of a pyrrolidine ring.

    N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,3-benzoxazole-2-carboxamide: Contains a benzoxazole ring, offering different chemical reactivity and biological activity.

    N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,3-benzimidazole-2-carboxamide: Features a benzimidazole ring, which may result in distinct pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-28-18-10-6-5-9-17(18)21(27)23-12-11-22-20(26)15-13-19(25)24(14-15)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26)(H,23,27)

InChI Key

MFYRACXJQCWSDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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